3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid
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Overview
Description
3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a benzenesulfonamido group attached to a benzoic acid core, with additional butoxy and propan-2-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzenesulfonamido Intermediate: This step involves the reaction of 4-butoxybenzenesulfonyl chloride with isopropylamine to form 4-butoxy-3-(propan-2-yl)benzenesulfonamide.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Butoxybenzoic acid: Similar structure but lacks the sulfonamido group.
3-(Propan-2-yl)benzenesulfonamide: Contains the sulfonamido group but lacks the benzoic acid moiety.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
3-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the butoxy and propan-2-yl groups, along with the sulfonamido and benzoic acid moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H25NO5S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[(4-butoxy-3-propan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C20H25NO5S/c1-4-5-11-26-19-10-9-17(13-18(19)14(2)3)27(24,25)21-16-8-6-7-15(12-16)20(22)23/h6-10,12-14,21H,4-5,11H2,1-3H3,(H,22,23) |
InChI Key |
JBIBJLXORQXJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C(C)C |
Origin of Product |
United States |
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